methyl 2H-chromene-8-carboxylate
Description
Methyl 2H-chromene-8-carboxylate is a chromene derivative characterized by a fused benzopyran ring system with a methoxycarbonyl substituent at position 6. Chromenes (2H-1-benzopyrans) are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2H-chromene-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEWNOQVLIPMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the construction of the chromene ring system followed by introduction of the carboxylate ester group at the 8th position. The main synthetic strategies include:
- Condensation of substituted benzaldehydes with malonate derivatives , leading to chromene ring formation via Knoevenagel-type condensation and cyclization.
- Esterification of chromene-8-carboxylic acid precursors to yield the methyl ester.
- Functional group modifications such as halogenation or nitration on the chromene ring before or after ester formation to introduce desired substituents.
Stepwise Synthesis Based on Literature
A representative synthesis pathway derived from patent CN107868069A and related literature involves the following steps:
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Demethylation of 2,4-dimethoxy-3-methylbenzaldehyde to 2-hydroxy-4-methoxy-3-methylbenzaldehyde | Trimethylchlorosilane, 0 to -20°C, under argon | 82 | Demethylation reagent: trimethylchlorosilane |
| 2 | Nitration of aldehyde to 2-hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde | Acetyl nitric acid anhydride, ≤0°C | 82.5 | Controlled low temperature nitration |
| 3 | Condensation of nitrobenzaldehyde with diethyl malonate catalyzed by piperidine to form 7-methoxy-8-methyl-6-nitro-2H-chromene-3-carboxylic acid | Piperidine catalyst, molar ratio aldehyde:diethyl malonate:piperidine = 1:1.2:1.5 | Not specified | Knoevenagel condensation and cyclization |
| 4 | Demethylation of methoxy group to hydroxyl group on chromene ring | Hydroiodic acid, molar ratio acid to substrate 1.5:1 | Not specified | Converts methoxy to hydroxyl |
This sequence exemplifies a multi-step approach to functionalize the chromene ring and install carboxylate functionality, though the final methyl ester formation step (esterification of the carboxylic acid) is typically conducted by methanolysis or Fischer esterification under acidic conditions.
Esterification to Obtain this compound
The methyl ester at the 8th position is generally introduced by esterification of the corresponding chromene-8-carboxylic acid. This can be performed by:
- Refluxing the chromene-8-carboxylic acid with excess methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Using alternative esterification catalysts or conditions to optimize yield and purity.
Alternative and Green Synthetic Methods
Recent advances in chromene synthesis emphasize green chemistry principles:
- One-pot syntheses combining condensation and cyclization steps in aqueous media or with recyclable catalysts.
- Use of organocatalysts such as diethylamine or 2-aminopyridine to facilitate Knoevenagel condensation.
- Employing microwave-assisted synthesis to reduce reaction times and improve yields.
These methods can be adapted for this compound by selecting appropriate benzaldehyde and malonate derivatives.
Reaction Mechanisms
The key mechanistic steps in the preparation of this compound include:
- Demethylation: Trimethylchlorosilane or hydroiodic acid cleaves methyl ethers to phenols.
- Nitration: Electrophilic aromatic substitution introduces nitro groups under controlled low temperatures to avoid overreaction.
- Knoevenagel Condensation: Aldehyde reacts with diethyl malonate in the presence of a base catalyst (e.g., piperidine) to form an α,β-unsaturated intermediate.
- Cyclization: Intramolecular Michael addition or nucleophilic attack leads to ring closure forming the chromene core.
- Esterification: Acid-catalyzed reaction of carboxylic acid with methanol forms the methyl ester.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| Demethylation of benzaldehyde | Trimethylchlorosilane | 0 to -20°C, argon atmosphere | Convert methoxy to hydroxy | 82 |
| Nitration of aldehyde | Acetyl nitric acid anhydride | ≤0°C | Introduce nitro group | 82.5 |
| Knoevenagel condensation & cyclization | Diethyl malonate, piperidine | Room temperature or reflux | Form chromene carboxylic acid | Not specified |
| Demethylation of chromene methoxy | Hydroiodic acid | Molar ratio 1.5:1 | Convert methoxy to hydroxyl | Not specified |
| Esterification | Methanol, acid catalyst | Reflux | Form methyl ester | Typically high |
Research Findings and Applications
- The synthetic methods described provide access to this compound and related derivatives with good yields and purity.
- Chromene derivatives synthesized via these routes have been widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
- Optimization of reaction conditions, such as temperature control during nitration and choice of catalyst in condensation, significantly impacts yield and selectivity.
- Modern synthetic strategies emphasize environmentally friendly procedures, including solvent selection and catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-8-carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Methyl 2H-chromene-8-carboxylate and its derivatives are utilized across various scientific disciplines:
- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
- Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine: It is investigated for potential therapeutic applications in treating various diseases.
Chemical Reactions
This compound can undergo several chemical transformations:
- Hydrolysis: Can be hydrolyzed into chromene-8-carboxylic acids .
- Derivatization: Can be derivatized into 2H-chromene-3-carboxylic acid .
The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, contingent on specific reaction conditions.
Biological Activities and Potential Therapeutic Applications
This compound exhibits a range of biological activities:
- Antimicrobial Properties: Some derivatives have shown antimicrobial activity.
- Anticancer Effects: It can induce programmed cell death in cancer cells by influencing specific signaling pathways.
- Anti-inflammatory Effects: Certain chromene derivatives can modulate inflammatory pathways.
These activities highlight its potential therapeutic applications in medicine. Further studies are necessary to elucidate the precise molecular interactions and pathways involved in its biological activity.
Mechanism of Action
The mechanism of action of methyl 2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromene Derivatives
The following table summarizes key structural, synthetic, and functional differences between methyl 2H-chromene-8-carboxylate and related compounds:
Key Insights:
Substituent Effects on Reactivity and Bioactivity: The 8-carboxylate ester in this compound increases polarity compared to non-esterified analogs like 2-oxo-2H-chromene-6-carboxylic acid, which has a free carboxylic acid group . Electron-withdrawing groups (e.g., 2-oxo, 8-CHO) enhance electrophilicity, making compounds like methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate reactive intermediates for further functionalization . Amino substituents (e.g., 8-NH2 in ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate) improve water solubility and enable hydrogen bonding, critical for biological interactions such as enzyme inhibition .
Synthetic Pathways: this compound derivatives are typically synthesized via Claisen rearrangements (e.g., thermal rearrangement of allyloxy precursors) or nucleophilic substitutions (e.g., bromoethoxy intermediates reacting with amines) . Reductive methods (e.g., SnCl2 in ethanol) are effective for converting nitro groups to amines, as seen in ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate .
Biological and Computational Data: 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde demonstrated anti-diabetic activity (IC50 = 12.3 μM against α-glucosidase) and strong hydrogen-bonding capacity (topological polar surface area = 112 Ų) . Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate has a lower logP value (~1.2) compared to this compound (estimated logP ~2.0), suggesting better aqueous solubility .
Biological Activity
Methyl 2H-chromene-8-carboxylate is a compound belonging to the chromene family, characterized by its fused benzene and pyran ring structure. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : Approximately 194.20 g/mol.
- Functional Groups : Contains a carboxylate group at the 8-position, which is significant for its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound demonstrated substantial antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Enterococcus faecalis | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that this compound could serve as a potential lead compound in the development of new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance, a derivative exhibited low micromolar potency against tumor-associated carbonic anhydrases (CA IX and CA XII), which are recognized as targets for cancer therapy.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HCT-116 (Colon Cancer) | 3.5 |
| HepG-2 (Liver Cancer) | 4.0 |
The mechanism of action appears to involve the inhibition of tumor growth by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The results indicated that specific modifications to the chromene structure enhanced antimicrobial potency, particularly against resistant strains .
- Case Study on Anticancer Mechanism : Another investigation focused on the apoptotic effects of this compound derivatives on human cancer cell lines. The study revealed that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
